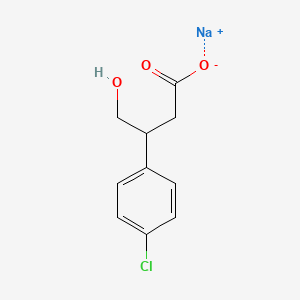

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group attached to a hydroxybutyric acid moiety, which is further neutralized with sodium to form the sodium salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and malonic acid.

Knoevenagel Condensation: The 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 3-(4-chlorophenyl)-2-propenoic acid.

Hydrogenation: The 3-(4-chlorophenyl)-2-propenoic acid is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to yield 3-(4-chlorophenyl)propanoic acid.

Hydroxylation: The 3-(4-chlorophenyl)propanoic acid is hydroxylated using a suitable oxidizing agent such as potassium permanganate to form 3-(4-chlorophenyl)-4-hydroxybutyric acid.

Neutralization: Finally, the 3-(4-chlorophenyl)-4-hydroxybutyric acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.

Reduction: 3-(4-Chlorophenyl)-4-hydroxybutanol.

Substitution: 3-(4-Hydroxyphenyl)-4-hydroxybutyric acid.

Applications De Recherche Scientifique

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.

Pathways Involved: It may affect pathways related to inflammation, pain, and cellular signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Chlorophenyl)-4-hydroxybutyric Acid: The non-sodium salt form of the compound.

4-Chlorophenylacetic Acid: A structurally similar compound with different functional groups.

4-Chlorophenylbutyric Acid: Lacks the hydroxyl group present in 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.

Uniqueness

This compound is unique due to the presence of both a chlorophenyl group and a hydroxybutyric acid moiety, which confer specific chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.

Activité Biologique

3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, also known as γ-Hydroxybaclofen, is a compound that has garnered attention for its biological activity, particularly as a metabolite of baclofen. This article explores its biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview and Properties

Chemical Structure and Composition:

- Chemical Formula: C₁₀H₁₁ClO₃Na

- Molecular Weight: 232.65 g/mol

- CAS Number: 1346603-21-1

This compound is characterized by a chlorophenyl group attached to a hydroxybutyric acid moiety, which influences its biological interactions.

2. Pharmacokinetics

Absorption and Metabolism:

Research indicates that after administration of baclofen, 3-(4-chlorophenyl)-4-hydroxybutyric acid is identified as a prominent metabolite in human plasma and urine. Approximately 80% of the administered dose is excreted in urine within three days, with 85% being unchanged drug and less than 10% as metabolites .

Table 1: Excretion Profile of Baclofen and Metabolites

| Substance | Route of Excretion | Percentage Excreted |

|---|---|---|

| Baclofen | Urine | ~80% |

| 3-(4-Chlorophenyl)-4-hydroxybutyric Acid | Urine | ~85% (unchanged) |

| Other Metabolites | Urine | <10% |

3. Biological Activity

Mechanism of Action:

3-(4-Chlorophenyl)-4-hydroxybutyric acid acts primarily as an inactive metabolite of baclofen. It has been shown to interact with GABA_B receptors, although its efficacy as an agonist is significantly lower compared to baclofen itself . This interaction suggests a potential role in modulating neurotransmitter release, which can influence various neurological pathways.

Cellular Effects:

The compound influences cellular processes by modulating signaling pathways associated with kinases and phosphatases. These pathways are crucial for regulating cellular functions such as metabolism and stress responses.

4. Case Studies and Research Findings

Case Study: Neuroprotective Effects

In a study examining the effects of baclofen and its metabolites on sleep patterns in individuals with narcolepsy, it was found that sodium oxybate (a GABA_B agonist) significantly increased slow-wave sleep (SWS), while baclofen showed varied effects depending on dosage . The presence of 3-(4-chlorophenyl)-4-hydroxybutyric acid was noted but deemed inactive in this context.

Table 2: Comparative Effects on Sleep Patterns

| Treatment | Effect on SWS | EEG Delta Power |

|---|---|---|

| Sodium Oxybate | Increased | Significant |

| Baclofen | Variable | Moderate |

| Control | No effect | Baseline |

5. Toxicological Considerations

At higher doses, compounds related to 3-(4-chlorophenyl)-4-hydroxybutyric acid can induce toxic effects such as oxidative stress and inflammation. Animal studies have demonstrated that dosage is critical in determining the safety profile of this compound .

6. Conclusion

This compound presents an intriguing profile as a metabolite of baclofen with potential implications in neuropharmacology. While it exhibits limited direct biological activity compared to its parent compound, understanding its pharmacokinetics and cellular interactions can provide insights into its role in therapeutic contexts.

Propriétés

IUPAC Name |

sodium;3-(4-chlorophenyl)-4-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPCWJFLKBMRIL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.